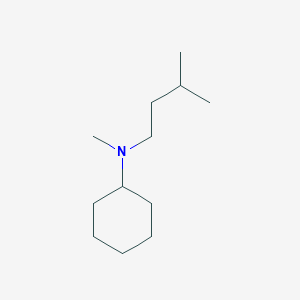
N-Methyl-N-(3-methylbutyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(3-methylbutyl)cyclohexanamine: is an organic compound with the molecular formula C11H23N and a molecular weight of 169.3070 g/mol . It belongs to the class of aliphatic amines and is characterized by the presence of a cyclohexane ring substituted with an N-methyl and an N-(3-methylbutyl) group.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One of the primary methods for synthesizing cyclohexylamine derivatives involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method can be adapted to introduce the N-methyl and N-(3-methylbutyl) groups.
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This reaction can be modified to include the desired substituents.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N-Methyl-N-(3-methylbutyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or amides
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of corrosion inhibitors and other industrial additives.
作用机制
The mechanism of action of N-Methyl-N-(3-methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
N-Methylcyclohexylamine: Similar structure but lacks the N-(3-methylbutyl) group.
N-(3-Methylbutyl)cyclohexylamine: Similar structure but lacks the N-methyl group.
Uniqueness: N-Methyl-N-(3-methylbutyl)cyclohexanamine is unique due to the presence of both N-methyl and N-(3-methylbutyl) groups, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
87876-70-8 |
|---|---|
分子式 |
C12H25N |
分子量 |
183.33 g/mol |
IUPAC 名称 |
N-methyl-N-(3-methylbutyl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3 |
InChI 键 |
BBELDDOKPRAJKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN(C)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


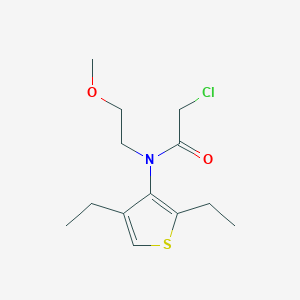
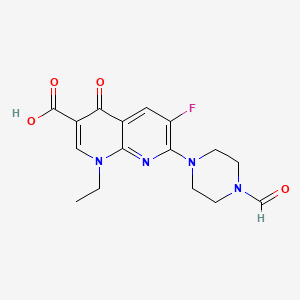
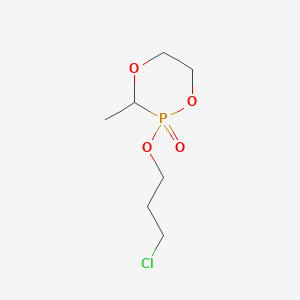
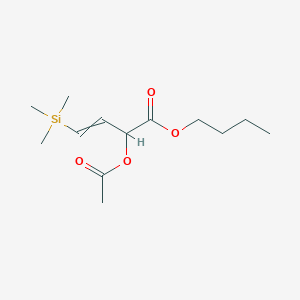
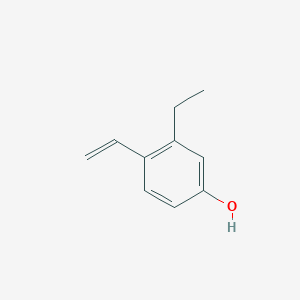
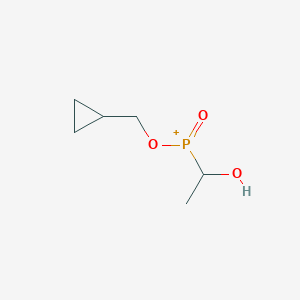
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
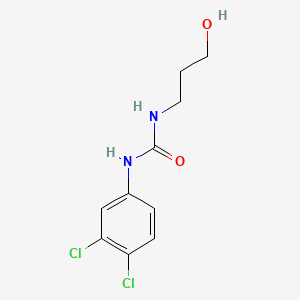
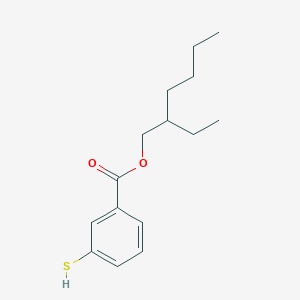
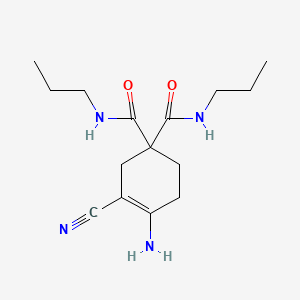
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
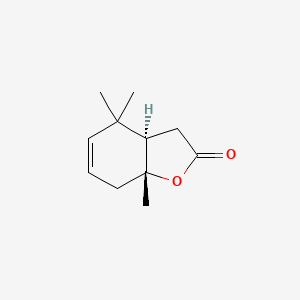
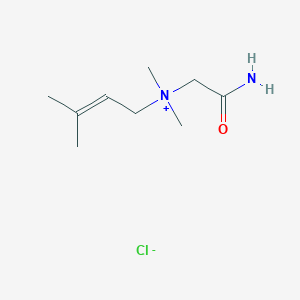
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
